Fluconazole is a synthetic triazole antifungal agent. [] It is classified as a broad-spectrum antifungal, effective against various fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. [, , ] In scientific research, Fluconazole serves as a valuable tool for studying fungal biology, drug resistance mechanisms, and the development of novel antifungal therapies.
Fluconazole was developed by Pfizer and is classified under the triazole antifungal agents. It is available in various forms, including oral tablets, intravenous solutions, and suspension formulations. The compound is synthesized through several chemical processes that involve different precursors and reaction conditions.
The synthesis of fluconazole involves multiple steps that can vary based on the specific method used. The original synthesis reported by Pfizer includes the following key steps:
Fluconazole has a molecular formula of C_13H_12F_2N_6O and a molecular weight of 306.27 g/mol. The structure consists of a triazole ring fused with a difluorophenyl moiety. The specific arrangement of atoms allows for effective binding to fungal enzymes involved in ergosterol synthesis.
Fluconazole undergoes various chemical reactions during its synthesis and metabolism:
Fluconazole exerts its antifungal effects primarily through the inhibition of the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. By blocking this enzyme:
Fluconazole's selective action against fungal cells while sparing human cells is due to the differences in sterol biosynthesis pathways between fungi and mammals.
Fluconazole is widely used in clinical settings for treating various fungal infections. Its applications include:
Additionally, research continues into fluconazole analogs to enhance efficacy against resistant strains and broaden its therapeutic applications .
The original Pfizer-developed synthesis of fluconazole relied on Snieckus-directed ortho-lithiation of 1,3-difluorobenzene, followed by quenching the aryl lithium intermediate with 1,3-dichloroacetone. Subsequent N-alkylation with 1,2,4-triazole yielded fluconazole. This method faced challenges in regioselectivity during triazole attachment. A parallel Friedel-Crafts acylation approach utilized difluorobenzene with chloroacetyl chloride under Lewis acid catalysis, though it suffered from lower yields due to polyacylation side reactions. Both methods established the foundational synthetic blueprint but required optimization for industrial-scale production [1] [3].
Table 1: Key Historical Synthesis Methods for Fluconazole
Method | Key Reagents | Yield | Limitations |
---|---|---|---|
Snieckus Ortho-Lithiation | n-BuLi, 1,3-dichloroacetone | 45-50% | Regioselectivity issues |
Friedel-Crafts Acylation | AlCl₃, chloroacetyl chloride | 30-40% | Polyacylation byproducts |
Epichlorohydrin Intermediate | Epichlorohydrin, triazole | 65% | Multi-step purification needed |
To overcome limitations of lithiation, turbo-Grignard reagents (e.g., 2,4-difluorophenylmagnesium chloride·LiCl) were employed. These reagents exhibited enhanced stability and reactivity in continuous flow systems. The Grignard reagent underwent nucleophilic addition to 1,3-dichloroacetone in a continuous reactor, achieving 85% yield of the fluconazole precursor. This method minimized enolization side reactions through precise residence time control (≤2 minutes) and improved heat transfer, demonstrating a 40% yield increase over batch processes [3] [7].
A 2019 innovation utilized in situ-generated bromomethyl lithium to convert 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to an epoxide intermediate. This epoxide underwent ring-opening with triazole in a semi-continuous flow system, achieving 92% conversion efficiency. The approach eliminated cryogenic conditions (-78°C) required in earlier methods, operating at ambient temperatures (20-25°C). Key advantages included reduced reaction time (30 minutes vs. 8 hours) and avoidance of chromatographic purification [3].
Tlahuext-Aca et al. (2021) developed a silver-catalyzed H/D exchange method using [Ag(JohnPhos)]OTf as a catalyst. This system facilitated selective deuteration at the C5 position of fluconazole’s triazole rings under mild conditions (room temperature, 12 hours). Employing methanol-d₄ (CD₃OD) as the deuterium source, >95% isotopic incorporation was achieved without affecting the propanol backbone or aromatic ring. This selectivity stems from the catalyst’s preferential activation of electron-rich C–H bonds, providing a route to deuterated fluconazole with enhanced metabolic stability [1] [3].
Bourriquen et al. (2022) utilized core-shell Mn@Starch nanoparticles (NPs) for triazole ring deuteration. Under rigorous conditions (120°C, 48 hours, D₂O solvent), these NPs mediated H/D exchange at all three triazole ring positions. The starch shell facilitated nanoparticle dispersion and provided hydroxyl groups for substrate coordination, while the Mn⁰ core activated D₂ through surface-mediated dissociation. This yielded tris-deuterated fluconazole with 89% isotopic purity. Though harsher than silver catalysis, this method enabled higher deuteration levels crucial for pharmacokinetic studies and tracer applications [1] [3].
Table 2: Deuteration Methods for Fluconazole Analogs
Method | Catalyst/Reagent | Conditions | Deuteration Sites | D-Incorporation |
---|---|---|---|---|
Silver-Catalyzed H/D Exchange | [Ag(JohnPhos)]OTf | RT, 12h, CD₃OD | Triazole C5 | >95% |
Manganese Nanoparticles | Mn@Starch NPs | 120°C, 48h, D₂O | Triazole C3, C4, C5 | 89% (tris-D) |
Ruthenium Nanocatalysts | RuNp@PVP | 50°C, 24h, D₂ (2 bar) | Full triazole ring | >99% |
Replacing one 1,2,4-triazole ring with 5-aryl-3-mercapto-1,2,4-triazole motifs yielded analogs (e.g., 10h and 11h) exhibiting 4–256-fold greater potency against Candida spp. than fluconazole. These derivatives featured 2,4-dichlorophenyl or 4-fluorophenyl substituents, with MIC values of <0.01–0.5 μg/mL. The thiol group (-SH) enhanced zinc coordination in the fungal CYP51 active site, while hydrophobic aryl groups improved membrane penetration. Hybrid molecules combining the triazole-alcohol pharmacophore with thiadiazole-urea moieties (e.g., compound 8c) demonstrated broad-spectrum activity against fluconazole-resistant C. glabrata (MIC = 0.5 μg/mL) by forming additional hydrogen bonds with His374 and Ser378 residues [2] [4] [10].
Table 3: Bioactive Fluconazole Analogs with Triazole Modifications
Compound | Structural Modification | MIC vs. C. albicans | Potency vs. Fluconazole |
---|---|---|---|
Fluconazole | Bis-triazole propanol | 16 μg/mL | Baseline |
10h | 5-(2,4-Dichlorophenyl)-3-mercaptotriazole | 0.06 μg/mL | 256-fold increase |
11h | 4-(2,4-Dichlorophenyl)-3-mercaptotriazole | 0.01 μg/mL | 1600-fold increase |
8c | Thiadiazole-phenylurea hybrid | 0.5 μg/mL | 32-fold increase |
Functionalization of fluconazole’s hydroxyl group with urea-linked thiadiazole generated derivatives (e.g., 8b and 8c) with improved binding to Candida CYP51. The urea carbonyl formed a critical hydrogen bond with Ser378, while the thiadiazole ring engaged in π-stacking with heme porphyrin. This dual interaction increased binding affinity 15-fold over fluconazole. Conversely, esterification of the hydroxyl reduced activity by 90%, confirming its role as a hydrogen bond donor. Molecular dynamics simulations revealed that bulky hydrophobic groups (e.g., 4-chlorophenylurea in 8b) induced conformational changes in the CYP51 substrate access channel, restricting water ingress and stabilizing the drug-enzyme complex [3] [4].
Table 4: Impact of Hydroxyl Group Modifications on Antifungal Activity
Modification Type | Representative Group | Target Interaction | MIC vs. C. albicans |
---|---|---|---|
Unmodified (Fluconazole) | -OH | H-bond with Tyr140 | 16 μg/mL |
Urea-Thiadiazole | -NHCONH-C₇H₄Cl | H-bond with Ser378, π-stacking | 0.5 μg/mL |
Ester | -OCOCH₃ | Loss of H-bonding | >64 μg/mL |
Ether | -OCH₂C₆H₅ | Steric hindrance | 32 μg/mL |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7